![molecular formula C21H17NO B14366345 [1,1'-Binaphthalen]-2-amine, 2'-methoxy- CAS No. 93531-04-5](/img/structure/B14366345.png)
[1,1'-Binaphthalen]-2-amine, 2'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- is a chiral compound with significant importance in various fields of chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical reactions. The presence of the methoxy group at the 2’ position and the amine group at the 2 position of the binaphthyl backbone contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- typically involves several steps. One common method starts with the preparation of ®-2,2’-bis(trifluoromethanesulfonyloxy)-1,1’-binaphthyl. This intermediate is then reacted with diphenylphosphine oxide in the presence of palladium acetate and 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. The reaction is carried out in dimethyl sulfoxide at 100°C for 12 hours .
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted binaphthyl compounds.
Scientific Research Applications
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The methoxy and amine groups play crucial roles in binding to the metal center and stabilizing the transition state, thereby enhancing the reaction’s enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- ®-2’-Methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine
- (S)-[1,1’-Biphenyl]-2,2’-diyl [1,1’-binaphthalen]-2-ylphosphonite
- ®-3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl (2’-methoxy-[1,1’-binaphthalen]-2-yl) phosphonite
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.
Properties
CAS No. |
93531-04-5 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)naphthalen-2-amine |
InChI |
InChI=1S/C21H17NO/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13H,22H2,1H3 |
InChI Key |
KYJVOKXKSZAZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
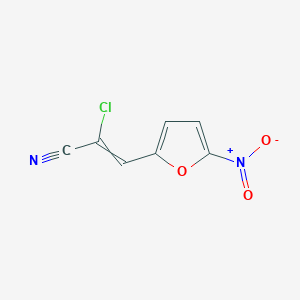
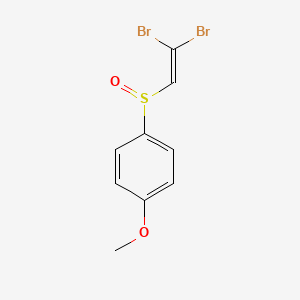
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
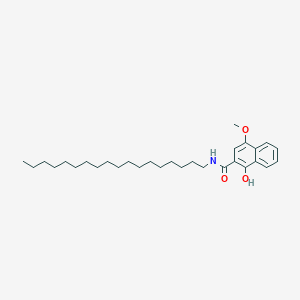
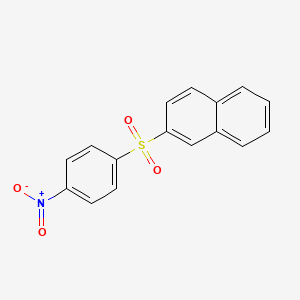
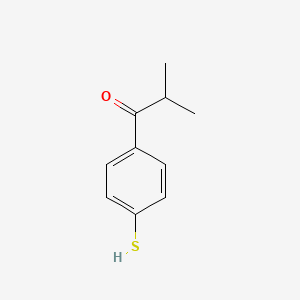
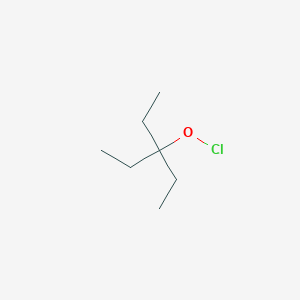
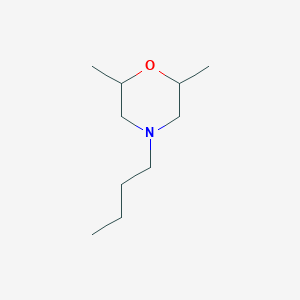
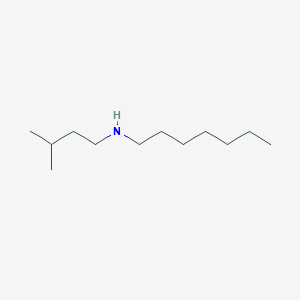
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
